molecular formula C12H21NO4 B3013043 Ditert-butyl aziridine-1,2-dicarboxylate CAS No. 127700-62-3

Ditert-butyl aziridine-1,2-dicarboxylate

Cat. No. B3013043
CAS RN: 127700-62-3
M. Wt: 243.303
InChI Key: HADPXKYCDSMWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditert-butyl aziridine-1,2-dicarboxylate is a derivative of aziridine-1,2-dicarboxylic acid, which is a compound characterized by the presence of an aziridine ring—a three-membered ring containing one nitrogen atom and two carbon atoms—and two carboxylate groups attached to it. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of aziridine derivatives often involves cyclization reactions of amino alcohols or their derivatives. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a related compound, was achieved by acid-catalyzed hydrolysis followed by glycol cleavage of a protected aziridine precursor . Similarly, tosyl-aziridine-2-t-butyl carboxylate, another related compound, was synthesized from Tos-Ser-O-tBu under Mitsunobu conditions, demonstrating the versatility of aziridine-2-carboxylates as precursors for various synthetic targets .

Molecular Structure Analysis

The molecular structure of aziridine derivatives is characterized by the presence of the aziridine ring. The introduction of substituents such as the tert-butyl group can influence the regioselectivity and stereochemistry of reactions involving these compounds. For instance, the silylmethyl-substituted aziridine showed controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine .

Chemical Reactions Analysis

Aziridine derivatives participate in a variety of chemical reactions. The silylmethyl-substituted aziridine, for example, reacted efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products . Additionally, aziridine-1,2-dicarboxylic acid derivatives were obtained through reactions with chlorocarbonic acid esters and amides, isocyanates, and isothiocyanates, leading to the formation of bisaziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridine derivatives are influenced by their functional groups. The presence of tert-butyl groups typically increases steric hindrance, which can affect the molecule's reactivity and solubility. The aziridine ring itself is a strained system, which can make these compounds more reactive than their acyclic counterparts. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present in the aziridine derivative.

Scientific Research Applications

Novel Synthesis Pathways

Aziridines serve as key intermediates in the synthesis of complex molecules. For instance, the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine showcases the ability of aziridines to undergo electrophile-induced ring closure, leading to morpholine derivatives with potential applications in medicinal chemistry and drug design (D’hooghe et al., 2006).

Catalysis and Rearrangements

The aza-Payne rearrangement of N-activated 2-aziridinemethanols presents a synthetic route to epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrating the catalytic versatility of aziridines in organic synthesis (Ibuka, 1998).

Regio- and Stereospecific Synthesis

Aziridines facilitate the regio- and stereospecific synthesis of various compounds. Selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine and its subsequent reactions underline the stereocontrolled route to trisubstituted aziridines, important for creating molecules with precise spatial arrangements (Musio et al., 2009).

Enzyme Inhibition Studies

In the realm of biochemistry, aziridine derivatives have been utilized as enzyme inhibitors. The synthesis of peptides containing aziridine-2,3-dicarboxylic acid as an electrophilic alpha-amino acid highlights their role as specific inhibitors for cysteine proteases, indicating their potential therapeutic applications (Schirmeister, 1999).

Aziridinyl Anions in Synthetic Chemistry

The generation and reactivity of aziridinyl anions are critical for the development of new synthetic methodologies. Their use in modern synthetic chemistry for the preparation of aziridines and the exploration of ring-opening reactions are pivotal for the advancement of organic synthesis (Florio & Luisi, 2010).

Safety and Hazards

As a research chemical, “Ditert-butyl aziridine-1,2-dicarboxylate” should be handled with care. It is not intended for human or veterinary use.

Future Directions

Aziridines have seen steady growth over the last 90 years and are often found as key intermediates in the preparation of various compounds . There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for 30% of the total number of reports . This suggests that the chemistry of aziridines will continue to move forward in the future .

properties

IUPAC Name

ditert-butyl aziridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPXKYCDSMWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939101
Record name Di-tert-butyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditert-butyl aziridine-1,2-dicarboxylate

CAS RN

178602-42-1, 127700-62-3
Record name Di-tert-butyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-di-tert-butyl aziridine-1,2-dicarboxylate
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